
Azukisaponin VI
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azukisaponin VI is a triterpene saponin compound found in adzuki beans (Vigna angularis). Saponins are glycosylated derivatives of triterpene sapogenins, and they are known for their diverse biological activities. This compound is one of the six saponins identified in adzuki beans, which have been traditionally used in East Asian countries for their medicinal properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of azukisaponin VI involves the extraction and purification from adzuki beans. High-performance liquid chromatography (HPLC) with diode array detection and electro spray ionization-tandem multi-stage mass spectrometry (HPLC–DAD–ESI–MSn) is commonly used for the qualitative and quantitative analysis of saponins in adzuki beans . The extraction process typically involves the use of solvents such as methanol or ethanol, followed by purification steps to isolate the specific saponin compounds.
Industrial Production Methods
Industrial production of this compound is not well-documented, but it likely follows similar extraction and purification techniques used in laboratory settings. The scalability of these methods would depend on optimizing the extraction efficiency and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Azukisaponin VI, like other saponins, can undergo various chemical reactions, including hydrolysis, oxidation, and reduction. These reactions can modify the glycoside moiety or the aglycone part of the molecule.
Common Reagents and Conditions
Hydrolysis: Acidic or enzymatic hydrolysis can cleave the glycosidic bonds in this compound, resulting in the formation of sapogenins and sugar moieties.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can oxidize the triterpene backbone.
Reduction: Reducing agents like sodium borohydride can reduce specific functional groups within the molecule.
Major Products Formed
The major products formed from these reactions include sapogenins, various sugar derivatives, and modified saponins with altered biological activities.
Applications De Recherche Scientifique
Chemistry: Used as a reference compound for the analysis and characterization of saponins in plant extracts.
Biology: Investigated for its role in plant defense mechanisms and its effects on microbial growth.
Medicine: Studied for its anti-inflammatory, anti-tumor, and hepatoprotective effects.
Mécanisme D'action
The mechanism of action of azukisaponin VI involves its interaction with cellular membranes and proteins. Saponins are known to form complexes with cholesterol in cell membranes, leading to increased membrane permeability and potential cell lysis . This interaction can disrupt microbial cell membranes, contributing to their antibacterial and antifungal activities. Additionally, this compound may modulate signaling pathways involved in inflammation and metabolism, contributing to its therapeutic effects .
Comparaison Avec Des Composés Similaires
Azukisaponin VI is one of several saponins found in adzuki beans, including azukisaponin I, II, III, IV, and V . Compared to these similar compounds, this compound has unique structural features and biological activities. For example, azukisaponin V has been identified as an oleanene-type triterpene saponin with distinct anti-inflammatory properties . The differences in the glycoside moieties and aglycone structures among these saponins contribute to their varied biological effects.
Conclusion
This compound is a bioactive saponin compound with diverse applications in scientific research and potential therapeutic uses. Its unique chemical structure and biological activities make it a valuable compound for further study and development in various fields.
Propriétés
Numéro CAS |
82801-39-6 |
|---|---|
Formule moléculaire |
C54H86O25 |
Poids moléculaire |
1135.2 g/mol |
Nom IUPAC |
3,4-dihydroxy-6-[[4-(hydroxymethyl)-4,6a,6b,8a,11,14b-hexamethyl-11-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C54H86O25/c1-49-13-14-50(2,48(71)79-46-40(68)35(63)32(60)26(75-46)20-72-44-38(66)33(61)30(58)24(18-55)73-44)17-23(49)22-7-8-28-51(3)11-10-29(52(4,21-57)27(51)9-12-54(28,6)53(22,5)16-15-49)76-47-42(37(65)36(64)41(77-47)43(69)70)78-45-39(67)34(62)31(59)25(19-56)74-45/h7,23-42,44-47,55-68H,8-21H2,1-6H3,(H,69,70) |
Clé InChI |
YRJVEPWBEBAMTP-UHFFFAOYSA-N |
SMILES canonique |
CC12CCC(CC1C3=CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)(C)C(=O)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O |
melting_point |
223 - 225 °C |
Description physique |
Solid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



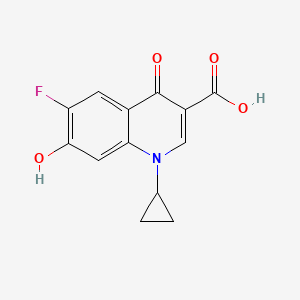
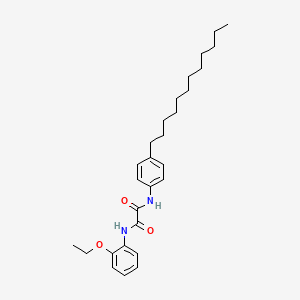

![1-Nitro-3-[(Z)-phenyl-ONN-azoxy]benzene](/img/structure/B14145262.png)
methanone](/img/structure/B14145264.png)

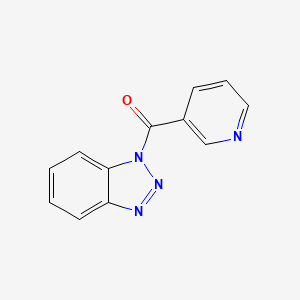

![2-[(3,5-dihydroxy-1,2,4-triazin-6-yl)amino]-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide (non-preferred name)](/img/structure/B14145297.png)
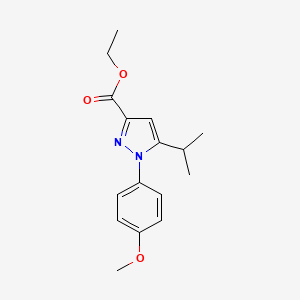
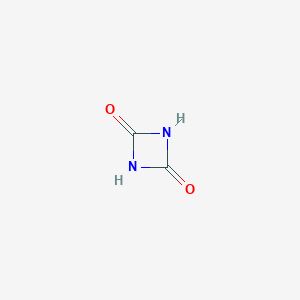

![Butyl 4-{[{[2-(dimethylamino)ethyl]amino}(oxo)acetyl]amino}benzoate](/img/structure/B14145319.png)
